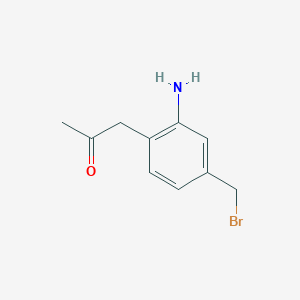![molecular formula C16H17N3O B14073741 (R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids, vitamins, and coenzymes. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclocondensation of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .
Industrial Production Methods
For industrial-scale production, a one-pot coupling method is often preferred due to its operational simplicity and high efficiency. This method involves the coupling of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid . This approach yields high amounts of the desired compound with minimal by-products.
化学反応の分析
Types of Reactions
®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
作用機序
The mechanism of action of ®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one involves the inhibition of key enzymes. For instance, it inhibits dihydrofolate reductase with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the cessation of RNA and DNA synthesis, ultimately causing cell death in rapidly dividing cells such as cancer cells.
類似化合物との比較
Similar Compounds
Zidovudine: An antiviral drug used to treat HIV.
Stavudine: Another antiviral drug used in HIV treatment.
5-Fluorouracil: A chemotherapy medication used to treat cancer.
Methotrexate: Used to treat cancer and autoimmune diseases.
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its unique structure that combines a pyrimidine ring with a pyrrolo ring, enhancing its biological activity and specificity towards certain enzymes. This structural uniqueness makes it a promising candidate for the development of new therapeutic agents.
特性
分子式 |
C16H17N3O |
|---|---|
分子量 |
267.33 g/mol |
IUPAC名 |
5,6-dimethyl-7-[(1R)-1-phenylethyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N3O/c1-10-11(2)19(12(3)13-7-5-4-6-8-13)15-14(10)16(20)18-9-17-15/h4-9,12H,1-3H3,(H,17,18,20)/t12-/m1/s1 |
InChIキー |
NBPTUEULCRKYIH-GFCCVEGCSA-N |
異性体SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)[C@H](C)C3=CC=CC=C3)C |
正規SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)C(C)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


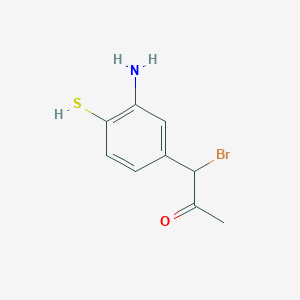
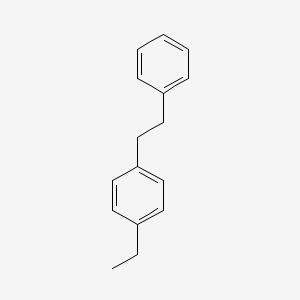
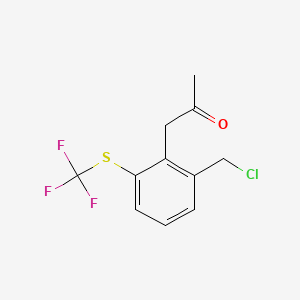

![Bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14073684.png)
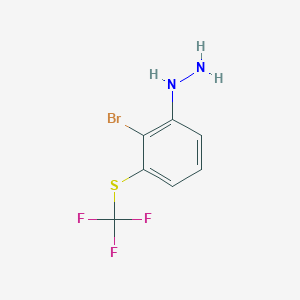
![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)

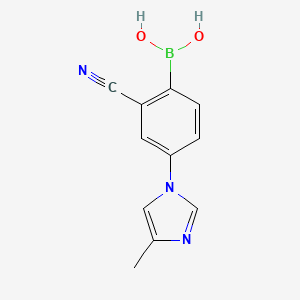
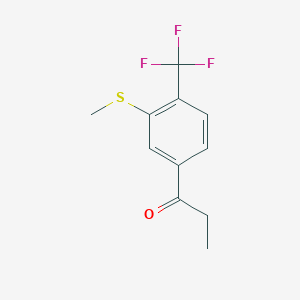
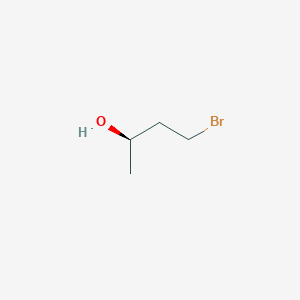
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
